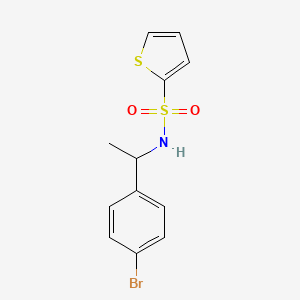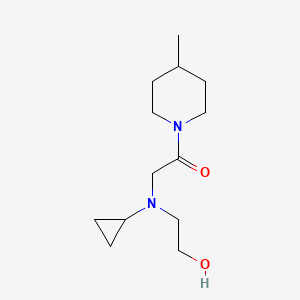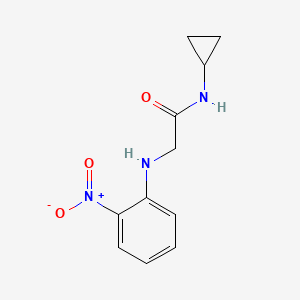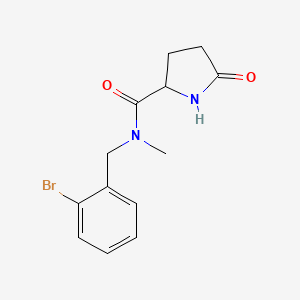
2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of 2-Methyl-3,4-dihydroquinoline: This can be achieved through the cyclization of an appropriate precursor, such as 2-methyl aniline, under acidic conditions.
Acetylation: The resulting 2-methyl-3,4-dihydroquinoline is then acetylated using acetic anhydride or acetyl chloride to form the corresponding acetamide.
Alkylation: The final step involves the alkylation of the acetamide with propargyl bromide to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
2-Methylquinoline: A methylated derivative with similar properties.
3,4-Dihydroquinoline: A reduced form of quinoline with distinct chemical behavior.
Uniqueness
2-(2-Methyl-3,4-dihydroquinolin-1(2h)-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both the quinoline and prop-2-yn-1-yl groups, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C15H18N2O/c1-3-10-16-15(18)11-17-12(2)8-9-13-6-4-5-7-14(13)17/h1,4-7,12H,8-11H2,2H3,(H,16,18) |
InChIキー |
XEWLYJHNNMBBGN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=CC=CC=C2N1CC(=O)NCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B14905027.png)

![(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14905042.png)

![Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905048.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14905058.png)

![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14905073.png)


![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)

